molecular formula C11H15ClN2O2S B13487511 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride

1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B13487511
M. Wt: 274.77 g/mol
InChI Key: LZPHFQPQKWUUSE-UHFFFAOYSA-N
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Description

1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, a sulfonyl group, and an indole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride typically involves multiple steps, starting with the formation of the azetidine ring. One common method involves the reaction of azetidine with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. The resulting intermediate is then coupled with an indole derivative through a series of condensation reactions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .

Scientific Research Applications

1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The sulfonyl group plays a crucial role in these interactions, often forming covalent bonds with target molecules. The indole moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride
  • 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride

Uniqueness

1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride stands out due to its unique combination of an azetidine ring, sulfonyl group, and indole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, offering unique advantages in specific research and industrial contexts .

Biological Activity

1-(Azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, which combines an azetidine ring, a sulfonyl group, and an indole moiety, imparts distinctive chemical properties that may translate into various biological activities. This article reviews the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Azetidine Ring : A saturated four-membered ring that may influence the compound's reactivity and binding properties.
  • Sulfonyl Group : Known for its ability to form strong interactions with biological targets.
  • Indole Moiety : A bicyclic structure that can participate in π-π interactions with aromatic residues in proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially leading to inhibition or modulation of their activity.
  • Receptor Binding : The indole moiety enhances binding affinity to various receptors, which may result in altered signaling pathways.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For instance, derivatives of azetidine compounds have been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated as a potential therapeutic agent in various cancer models, showing promise in inhibiting tumor growth .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antibacterial Efficacy :
    • In vitro testing against resistant strains revealed that modifications to the azetidine structure can enhance antibacterial activity .
    • A study demonstrated that certain derivatives showed improved potency compared to standard antibiotics.
  • Anticancer Research :
    • A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated dose-dependent inhibition of cell proliferation .
    • Further research is needed to elucidate the specific pathways through which this compound exerts its effects.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntibacterial ActivityAnticancer ActivityAntimalarial Activity
This compoundModeratePromisingLimited
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chlorideHighModerateNot Evaluated
2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochlorideLowHighSignificant

Properties

Molecular Formula

C11H15ClN2O2S

Molecular Weight

274.77 g/mol

IUPAC Name

1-(azetidin-3-ylsulfonyl)-2,3-dihydroindole;hydrochloride

InChI

InChI=1S/C11H14N2O2S.ClH/c14-16(15,10-7-12-8-10)13-6-5-9-3-1-2-4-11(9)13;/h1-4,10,12H,5-8H2;1H

InChI Key

LZPHFQPQKWUUSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3CNC3.Cl

Origin of Product

United States

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